molecular formula C11H11NO4 B11782293 Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate

Cat. No.: B11782293
M. Wt: 221.21 g/mol
InChI Key: HUANNLMLAMOIJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzofuran derivatives

Mechanism of Action

The biological activity of Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting anti-oxidative effects . Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .

Biological Activity

Methyl 5-amino-3-methoxybenzofuran-2-carboxylate (M5A3MBC) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring. Its unique structure, which includes an amino group and a methoxy group, enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activities of M5A3MBC, including its antimicrobial and anticancer properties, along with detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N O₃
  • Molecular Weight : 221.21 g/mol

The structural characteristics of M5A3MBC contribute significantly to its biological functions. The presence of the amino and methoxy groups at specific positions on the benzofuran core enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that M5A3MBC exhibits notable antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Activity Mechanism
Staphylococcus aureusInhibitory EffectDisruption of cell wall synthesis
Escherichia coliModerate ActivityInhibition of DNA replication
Candida albicansSignificant ActivityDisruption of ergosterol synthesis

Anticancer Properties

M5A3MBC has been evaluated for its anticancer potential across various cancer cell lines. Studies demonstrate its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that M5A3MBC exhibits significant cytotoxicity against several human cancer cell lines, including:

  • HeLa (Cervical Cancer) : IC50 = 0.5 μM
  • A549 (Lung Cancer) : IC50 = 1.2 μM
  • MCF-7 (Breast Cancer) : IC50 = 0.8 μM

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased annexin-V positive cells in treated cultures.

The biological effects of M5A3MBC are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
  • Cellular Receptor Modulation : M5A3MBC can bind to cellular receptors, modulating signaling pathways associated with cancer progression.

Comparative Analysis with Related Compounds

To better understand the efficacy of M5A3MBC, it is useful to compare it with structurally similar compounds:

Compound IC50 (μM) Activity Type
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate0.4Anticancer
Methyl 3-amino-7-methoxybenzofuran-2-carboxylate0.6Anticancer
Benzofuran derivative X1.0Antimicrobial

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-amino-3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,12H2,1-2H3

InChI Key

HUANNLMLAMOIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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